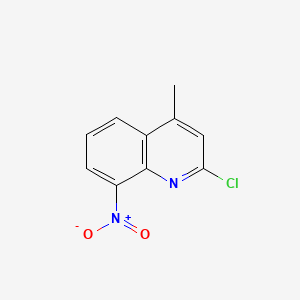![molecular formula C7H2BrClFN3 B15365109 6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine](/img/structure/B15365109.png)
6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine is a halogenated pyrimidine derivative known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features bromine, chlorine, and fluorine atoms attached to the pyrido[3,2-D]pyrimidine core, making it a versatile intermediate for further chemical transformations.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available pyrido[3,2-D]pyrimidine derivatives.
Halogenation: Bromination, chlorination, and fluorination steps are performed sequentially or simultaneously under controlled conditions.
Reaction Conditions: Halogenation reactions are usually carried out using halogenating agents such as N-bromosuccinimide (NBS), chlorine gas, and Selectfluor in the presence of a suitable catalyst or solvent.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial-scale production may involve batch processes for smaller-scale production or continuous flow processes for larger-scale manufacturing.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and organic solvents.
Reduction: LiAlH4, NaBH4, and ether solvents.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the active site of the kinase enzyme, preventing its activity and thereby modulating cellular signaling pathways.
Molecular Targets and Pathways Involved:
Kinases: Inhibition of specific kinases involved in cell growth and proliferation.
Enzymes: Interaction with enzymes involved in metabolic pathways.
類似化合物との比較
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Similar halogenated pyrimidine derivative with a thiophene ring.
4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: Another halogenated pyrimidine derivative with different substituents.
Uniqueness: 6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine stands out due to its unique combination of halogens, which can lead to distinct reactivity and biological activity compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound for further research and development.
特性
分子式 |
C7H2BrClFN3 |
|---|---|
分子量 |
262.46 g/mol |
IUPAC名 |
6-bromo-4-chloro-7-fluoropyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H2BrClFN3/c8-6-3(10)1-4-5(13-6)7(9)12-2-11-4/h1-2H |
InChIキー |
LKRKOUVKFSSFLL-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NC(=C1F)Br)C(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15365047.png)
![1-[[2-(6-Bromoquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B15365061.png)


![4-Amino-6-methoxy-7-[3-(pyrrolidin-1-yl)propyl]quinazoline](/img/structure/B15365077.png)

![methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate](/img/structure/B15365086.png)

